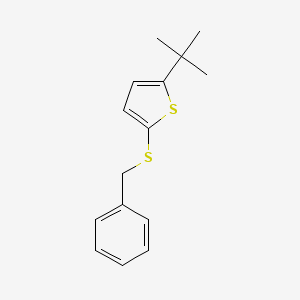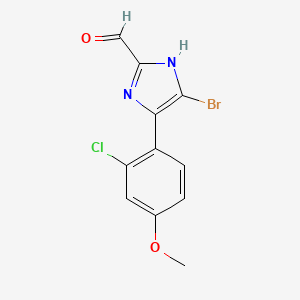
N-(Azido-PEG4)-L-Lyisine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(Azido-PEG4)-L-Lysine: is a compound that features an azide group attached to a polyethylene glycol (PEG) spacer and a lysine residue. This compound is particularly notable for its applications in click chemistry, a class of biocompatible chemical reactions that are used to join substrates of interest with specific biomolecules. The azide group in N-(Azido-PEG4)-L-Lysine enables it to participate in these reactions, making it a valuable tool in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(Azido-PEG4)-L-Lysine typically involves the following steps:
Protection of the Lysine Amine Group: The amine group of lysine is protected using a suitable protecting group such as Fmoc (9-fluorenylmethyloxycarbonyl).
Attachment of the PEG Spacer: The protected lysine is then reacted with a PEG derivative that contains a reactive group, such as an NHS ester, to form a PEGylated lysine intermediate.
Introduction of the Azide Group: The PEGylated lysine intermediate is then reacted with an azide-containing reagent to introduce the azide group.
Deprotection: Finally, the protecting group on the lysine is removed to yield the final product, N-(Azido-PEG4)-L-Lysine.
Industrial Production Methods: Industrial production of N-(Azido-PEG4)-L-Lysine follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated synthesizers, high-purity reagents, and stringent quality control measures to ensure the consistency and purity of the final product.
化学反応の分析
Types of Reactions: N-(Azido-PEG4)-L-Lysine primarily undergoes click chemistry reactions, specifically:
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the azide group reacting with an alkyne in the presence of a copper catalyst to form a triazole ring.
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): This reaction is similar to CuAAC but does not require a copper catalyst. Instead, it uses strained alkynes to facilitate the reaction.
Common Reagents and Conditions:
CuAAC: Requires a copper catalyst, typically copper sulfate, and a reducing agent such as sodium ascorbate.
SPAAC: Utilizes strained alkynes such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN).
Major Products: The major products of these reactions are triazole-linked conjugates, which are stable and biocompatible.
科学的研究の応用
N-(Azido-PEG4)-L-Lysine has a wide range of applications in scientific research, including:
Chemistry: Used in the synthesis of complex molecules and polymers through click chemistry.
Biology: Employed in the labeling and tracking of biomolecules, such as proteins and nucleic acids, in biological systems.
Medicine: Utilized in drug delivery systems and the development of diagnostic tools.
Industry: Applied in the creation of advanced materials and surface modifications.
作用機序
The mechanism of action of N-(Azido-PEG4)-L-Lysine involves its azide group participating in click chemistry reactions. The azide group reacts with alkynes or strained alkynes to form stable triazole linkages. This reaction is highly specific and efficient, allowing for the precise modification of biomolecules and materials. The PEG spacer enhances the solubility and biocompatibility of the compound, making it suitable for use in various biological and medical applications.
類似化合物との比較
Azido-PEG4-NHS Ester: Similar to N-(Azido-PEG4)-L-Lysine but contains an NHS ester group for labeling primary amines.
Azido-dPEG4-NHS Ester: Contains a discrete PEG spacer and an NHS ester group.
N-(Azido-PEG4)-N-bis(PEG4-NHS Ester): A PEG-based linker used in the synthesis of PROTACs (proteolysis-targeting chimeras).
Uniqueness: N-(Azido-PEG4)-L-Lysine is unique due to its lysine residue, which provides additional functional groups for further modification. This makes it a versatile tool for bioconjugation and the development of multifunctional molecules.
特性
分子式 |
C17H33N5O7 |
|---|---|
分子量 |
419.5 g/mol |
IUPAC名 |
2-amino-6-[3-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]propanoylamino]hexanoic acid |
InChI |
InChI=1S/C17H33N5O7/c18-15(17(24)25)3-1-2-5-20-16(23)4-7-26-9-11-28-13-14-29-12-10-27-8-6-21-22-19/h15H,1-14,18H2,(H,20,23)(H,24,25) |
InChIキー |
SQGPBNIJGROUPH-UHFFFAOYSA-N |
正規SMILES |
C(CCNC(=O)CCOCCOCCOCCOCCN=[N+]=[N-])CC(C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-Nitro-2,9-dihydro-1H-pyrido[3,4-b]indol-1-one](/img/structure/B13707149.png)











![(2R,7S)-tricyclo[6.2.1.02,7]undeca-4,9-diene-3,6-dione](/img/structure/B13707237.png)
